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molecular formula C11H22O3 B3053593 Octyl lactate CAS No. 5464-71-1

Octyl lactate

Cat. No. B3053593
M. Wt: 202.29 g/mol
InChI Key: SFBIZPBTKROSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260051

Procedure details

A 2 liter one neck round bottom flask equipped with a Dean Stark trap, condenser and nitrogen, inlet outlet was charged with 150.0 g (1.66 moles) lactic acid, 293.0 g (2.25 moles) octyl alcohol, 6 ml sulfuric acid and 500 ml toluene. Mixture was heated to 130° for 2.5 hours and water was collected as the reaction proceeded. The acid was neutralized by washing three times with 50 ml saturated sodium bicarbonate solution. Approximately 50 ml ether was needed to break the emulsion. The organic layer was collected and dried over magnesium sulfate. Octyl lactate was distilled under high vacuum to yield 119.85 g (35.6% yield) of clear colorless liquid. According to GC the product is 96.2% pure.
[Compound]
Name
one
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
293 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:5])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
one
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
Quantity
293 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was heated to 130° for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
water was collected as the reaction
WASH
Type
WASH
Details
by washing three times with 50 ml saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Octyl lactate was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 119.85 g
YIELD: PERCENTYIELD 35.6%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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